molecular formula C11H25NO B13308471 4-[(Heptan-2-yl)amino]butan-2-ol

4-[(Heptan-2-yl)amino]butan-2-ol

Katalognummer: B13308471
Molekulargewicht: 187.32 g/mol
InChI-Schlüssel: IMDAAAVSGXQKOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Heptan-2-yl)amino]butan-2-ol is an organic compound with the molecular formula C11H25NO It is a secondary amine and alcohol, characterized by the presence of a heptan-2-yl group attached to the nitrogen atom and a hydroxyl group on the butane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Heptan-2-yl)amino]butan-2-ol typically involves the reaction of heptan-2-amine with butan-2-ol under controlled conditions. One common method is the reductive amination of butan-2-one with heptan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of the corresponding ketone with heptan-2-amine in the presence of a suitable catalyst, such as palladium on carbon, is another method employed for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(Heptan-2-yl)amino]butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(Heptan-2-yl)amino]butan-2-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[(Heptan-2-yl)amino]butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group may participate in additional bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-amino-2-methylbutan-2-ol: Similar structure but with a methyl group instead of a heptan-2-yl group.

    4-amino-2-butanol: Lacks the heptan-2-yl group, making it less hydrophobic.

Uniqueness

4-[(Heptan-2-yl)amino]butan-2-ol is unique due to its heptan-2-yl group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring specific hydrophobic interactions or solubility characteristics.

Eigenschaften

Molekularformel

C11H25NO

Molekulargewicht

187.32 g/mol

IUPAC-Name

4-(heptan-2-ylamino)butan-2-ol

InChI

InChI=1S/C11H25NO/c1-4-5-6-7-10(2)12-9-8-11(3)13/h10-13H,4-9H2,1-3H3

InChI-Schlüssel

IMDAAAVSGXQKOR-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(C)NCCC(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.